1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene

Overview

Description

SIPr is used as a reagent in the synthesis of mononuclear [(η6-arene)Ni(N-heterocyclic carbene)] complexes which are useful precursors of the Ni0-NHC unit.

Mechanism of Action

Target of Action

The primary target of SIPr, also known as 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene, is the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters . This compound acts as a catalyst in this process, promoting the formation of new rings via a [1,2]-iodine shift and a C-O ring-closure step .

Mode of Action

SIPr interacts with its targets by acting as an efficient catalyst in several organic transformations . It promotes the formation of a new ring via a [1,2]-iodine shift and a C-O ring-closure step . The addition of a ketone functionality into the new ring is achieved through a C-C bond-formation process, with a β-iodo-substituted gold vinylidene serving as the intermediate species .

Biochemical Pathways

The affected pathway is the cycloisomerization of 2-(iodoethynyl)aryl esters . The downstream effects include the generation of 3-iodo-2-acyl benzofurans . This transformation is catalyzed by a [1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene] gold (I) complex .

Pharmacokinetics

It’s worth noting that sipr exhibits excellent thermal stability and good solubility in common organic solvents, such as dichloromethane, chloroform, and acetone . These properties may influence its bioavailability.

Result of Action

The molecular effect of SIPr’s action is the formation of 3-iodo-2-acyl benzofurans

Action Environment

Environmental factors can influence the action, efficacy, and stability of SIPr. For instance, adequate ventilation should be provided in areas where this compound is handled to prevent the inhalation of hazardous fumes or dust particles . Furthermore, its excellent thermal stability allows it to withstand high temperatures without decomposition or degradation, making it suitable for use in thermal processes and reactions .

Biochemical Analysis

Biochemical Properties

It is known to exhibit notable catalytic activity, which suggests that it may interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known to exhibit catalytic activity, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Biological Activity

1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (commonly referred to as IPr) is a member of the N-heterocyclic carbene (NHC) family, which has garnered significant interest in the field of organometallic chemistry due to its unique electronic properties and steric characteristics. This compound is particularly noted for its applications in catalysis and its potential biological activities.

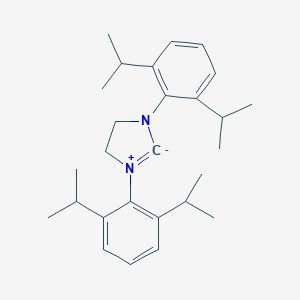

Chemical Structure

The molecular formula of IPr is , and it features a five-membered imidazolidin-2-ylidene ring with two bulky 2,6-diisopropylphenyl substituents. The structure contributes to its stability and reactivity in various chemical reactions.

Biological Activity Overview

The biological activity of IPr has been explored primarily through its role as a ligand in metal complexes, particularly those involving palladium and gold. These complexes have demonstrated promising activity in various biological assays, including antibacterial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential of IPr-based metal complexes in cancer therapy. For instance, palladium(II) complexes featuring IPr have shown significant cytotoxic effects against various cancer cell lines. These effects are attributed to the ability of the metal center to interact with biological molecules, leading to apoptosis in cancer cells.

Case Study:

A study published in the Journal of Organometallic Chemistry demonstrated that palladium complexes with IPr exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7). The mechanism was suggested to involve the generation of reactive oxygen species (ROS), which induced oxidative stress leading to cell death .

Antibacterial Activity

The antibacterial properties of IPr-containing complexes have also been investigated. Gold(I) complexes with IPr have shown efficacy against Gram-positive bacteria, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Research Findings:

In a comparative study, gold(I)-IPr complexes were found to be more effective than traditional antibiotics against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard treatments .

Data Tables

| Activity Type | Metal Complex | Target Cells | IC50/MIC Values | Mechanism |

|---|---|---|---|---|

| Anticancer | Pd(IPr) | MCF-7 (Breast Cancer) | ~5 µM | Induction of ROS |

| Antibacterial | Au(IPr) | Staphylococcus aureus | ~10 µg/mL | Membrane disruption |

Synthesis and Characterization

IPr can be synthesized through the reaction of imidazolium salts with strong bases such as potassium bis(trimethylsilyl)amide. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the successful formation of the free carbene and provide insights into its steric and electronic properties .

Properties

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-14,18-21H,15-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDYFCGKKKSOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447035 | |

| Record name | SIPr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258278-28-3 | |

| Record name | SIPr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.